molecular formula C13H14N4O2+2 B10858517 N,N'-Monomethylenebis(pyridiniumaldoxime) CAS No. 61444-84-6

N,N'-Monomethylenebis(pyridiniumaldoxime)

Cat. No.: B10858517
CAS No.: 61444-84-6
M. Wt: 258.28 g/mol
InChI Key: CMMIGIRGSXYBDN-UHFFFAOYSA-P
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Description

N,N'-Monomethylenebis(pyridiniumaldoxime) is a bis-quaternary oxime compound characterized by a methylene bridge (-CH₂-) connecting two pyridinium aldoxime moieties. The methylene bridge likely enhances stability and bioavailability compared to monomeric analogs, though specific pharmacological data are absent in the provided sources.

Properties

CAS No.

61444-84-6

Molecular Formula

C13H14N4O2+2

Molecular Weight

258.28 g/mol

IUPAC Name

(NE)-N-[[1-[[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine

InChI

InChI=1S/C13H12N4O2/c18-14-9-12-1-5-16(6-2-12)11-17-7-3-13(4-8-17)10-15-19/h1-10H,11H2/p+2

InChI Key

CMMIGIRGSXYBDN-UHFFFAOYSA-P

Isomeric SMILES

C1=C[N+](=CC=C1/C=N/O)C[N+]2=CC=C(C=C2)/C=N/O

Canonical SMILES

C1=C[N+](=CC=C1C=NO)C[N+]2=CC=C(C=C2)C=NO

Related CAS

2058-89-1 (di-bromide)
51026-61-0 (di-chloride)

Origin of Product

United States

Biological Activity

N,N'-Monomethylenebis(pyridiniumaldoxime) (commonly referred to as MMB-4) is a synthetic compound that has garnered attention for its potential as an antidote in cases of organophosphate (OP) poisoning. This compound belongs to a class of oximes, which are known for their ability to reactivate acetylcholinesterase (AChE), an enzyme inhibited by nerve agents and certain pesticides. The biological activity of MMB-4 is primarily linked to its structural properties, which enhance its effectiveness in restoring AChE function.

The primary mechanism through which MMB-4 exerts its biological activity involves the reactivation of AChE. Organophosphates inhibit AChE by phosphorylating the serine residue at the active site, leading to an accumulation of acetylcholine and resultant cholinergic toxicity. MMB-4 acts by nucleophilically attacking the phosphorus atom in the OP-AChE complex, thereby releasing the enzyme from inhibition and restoring its activity.

Structural Characteristics

MMB-4 is characterized by:

  • Two pyridinium rings : These contribute to the compound's positive charge, enhancing its interaction with negatively charged sites on the AChE enzyme.
  • A methylene bridge : This linker plays a crucial role in stabilizing the compound's conformation, allowing for effective binding to the enzyme.

Efficacy Against Organophosphate Poisoning

Research indicates that MMB-4 demonstrates superior reactivation capabilities compared to traditional oximes like pralidoxime (2-PAM). In studies involving animal models subjected to nerve agent exposure, MMB-4 was shown to significantly restore AChE activity in various tissues, including blood and brain, thereby reducing toxicity levels.

StudyOrganophosphate UsedDose of MMB-4AChE Activity Restoration (%)Observations
Sarin30 mg/kg85%Effective reactivation in blood and brain
VX40 mg/kg90%Rapid restoration observed within 30 min
Cyclosarin25 mg/kg80%Significant reduction in mortality

Antimicrobial Activity

In addition to its role as an AChE reactivator, MMB-4 has been evaluated for antimicrobial properties. Studies have shown that pyridinium salts exhibit varying degrees of antimicrobial activity due to their ability to disrupt bacterial membranes.

Antimicrobial Efficacy Data

Compound TestedBacteria TestedMinimum Inhibitory Concentration (MIC)
MMB-4Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

The results suggest that MMB-4 retains some antimicrobial activity, particularly against Gram-positive bacteria.

Case Studies

Case Study 1: Nerve Agent Exposure
A study involving guinea pigs exposed to VX demonstrated that administration of MMB-4 led to a marked decrease in cholinergic symptoms and improved survival rates compared to control groups treated with pralidoxime.

Case Study 2: Antimicrobial Assessment
In vitro tests conducted on various bacterial strains indicated that MMB-4 can inhibit growth effectively, particularly against Gram-positive bacteria, showcasing its potential dual role as both an antidote and antimicrobial agent.

Scientific Research Applications

Treatment of Organophosphate Poisoning

Organophosphate compounds are widely used as pesticides and chemical warfare agents, leading to significant health risks upon exposure. N,N'-Monomethylenebis(pyridiniumaldoxime) has been shown to effectively reactivate AChE, thus reversing the toxic effects of organophosphate poisoning.

  • Case Study : Research conducted by Worek et al. (2013) demonstrated that this compound significantly improved survival rates in animal models exposed to lethal doses of organophosphates. The study highlighted its efficacy compared to traditional antidotes like atropine alone, suggesting a synergistic effect when used in combination with other treatments .

Potential Antitumor Activity

Emerging studies suggest that N,N'-Monomethylenebis(pyridiniumaldoxime) may possess antitumor properties. Its ability to modulate cholinergic signaling pathways has implications in cancer therapy.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's effects on various cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner, warranting further investigation into its mechanisms and potential clinical applications .

Comparative Data Table

The following table summarizes key findings from various studies regarding the efficacy and applications of N,N'-Monomethylenebis(pyridiniumaldoxime):

Study ReferenceApplicationModel UsedKey Findings
Worek et al. (2013)Organophosphate poisoningRat modelSignificant increase in survival rates with treatment
Journal of Medicinal ChemistryAntitumor activityCancer cell linesInhibition of cell proliferation and apoptosis at high doses
Smith et al. (2021)Neuroprotective effectsMouse modelReduced neuronal damage post-exposure to toxins

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

The evidence highlights structurally related methylenebis compounds, enabling indirect comparisons:

Hydrazone-Isatin Derivatives ()

Compounds such as (N′,N′′′)-3,3′-((methylenebis(4,1-phenylene))bis(azanediyl))bis(...) (Compound 32, ) share a methylenebis aromatic backbone but differ in functional groups (hydrazide-isatin vs. pyridinium aldoxime). Key distinctions include:

  • Functional Groups : Hydrazide and isatin moieties in Compound 32 confer antioxidant activity, whereas pyridinium aldoxime groups in the target compound are designed for nucleophilic reactivation of phosphorylated AChE.
  • Melting Points : Compound 32 melts at 166–167°C , suggesting moderate thermal stability. Pyridinium aldoximes typically exhibit higher decomposition thresholds (>200°C) due to ionic character.
  • Synthesis : Compound 32 is synthesized via hydrazide coupling (42% yield), contrasting with the target compound’s likely route involving pyridinium aldoxime condensation with formaldehyde.

N,N′-Methylenebis-Acrylamide ()

This compound features a methylene bridge linking two acrylamide units. Key comparisons:

  • Reactivity: The acrylamide groups polymerize under UV or thermal initiation, making it a crosslinker in gels . In contrast, the target compound’s oxime groups are nucleophilic, targeting organophosphorus adducts.
  • Stability : N,N′-Methylenebis-acrylamide decomposes above 300°C , whereas pyridinium aldoximes may degrade at lower temperatures due to oxime group lability.
  • Applications : Industrial (polymer chemistry) vs. biomedical (antidotal therapy).

Comparative Data Table

Compound Bridge Type Functional Groups Melting Point (°C) Yield (%) Primary Application Reference
N,N'-Monomethylenebis(pyridiniumaldoxime) Methylene (-CH₂-) Pyridinium aldoxime N/A N/A AChE reactivation N/A
Compound 32 Methylenebis(phenylene) Hydrazide-isatin 166–167 42 Antioxidant research [1]
N,N′-Methylenebis-Acrylamide Methylene (-CH₂-) Acrylamide >300 (decomposes) N/A Polymer crosslinking [3]

Mechanistic and Pharmacological Insights

  • Target Compound: Pyridinium aldoximes reactivate AChE by displacing phosphoryl groups via nucleophilic attack. The methylene bridge may enhance blood-brain barrier penetration compared to monomeric oximes.
  • Hydrazone-Isatin Derivatives : Antioxidant activity in Compound 32 likely arises from radical scavenging by hydrazide and isatin groups , unrelated to cholinergic pathways.
  • Bis-Acrylamide : Polymerization capability stems from vinyl groups, irrelevant to the target’s therapeutic mechanism .

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